Dual Orthogonal Reactive Handles vs. Urea Analogs
The target compound possesses two orthogonal reactive sites—a primary amine (from the aminomethyl group) and an aryl iodide (from the para-iodophenyl group). This dual functionality is quantifiably distinct from its closest commercially available analog, N-Cyclohexyl-N'-(4-iodophenyl)urea (CIU). CIU contains no free amine, whereas the target compound's amine has a predicted pKa of 14.03±0.70 [1], enabling selective protonation/deprotonation and nucleophilic reactions unavailable to the urea analog. The number of synthetically addressable reactive centers is 2 for the target compound versus 0 (amine) for CIU, a necessary distinction for building block selection.
| Evidence Dimension | Number of primary nucleophilic/electrophilic reactive handles |
|---|---|
| Target Compound Data | 2 (1 x primary aminomethyl; 1 x para-iodophenyl) |
| Comparator Or Baseline | N-Cyclohexyl-N'-(4-iodophenyl)urea (CIU): 0 primary amine handles |
| Quantified Difference | +2 reactive handles (amine count) |
| Conditions | Structural analysis from SMILES/PubChem records; pKa prediction (ACD/Labs) [1] |
Why This Matters
A procurement decision for a synthetic building block hinges on the availability of orthogonal handles; the target compound uniquely provides both a nucleophilic amine for amide bond formation and an electrophilic iodide for cross-coupling, reducing synthetic step count.
- [1] Kuujia.com. Cas no 1503025-03-3 (4-(aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide) Product Profile. Available at: https://www.kuujia.com/cas-1503025-03-3.html (Accessed 2026-05-05). View Source
